Pexmetinib

概要

説明

ペクスメチニブは、血管新生因子-1受容体Tie-2と炎症性キナーゼp38ミトゲン活性化タンパク質キナーゼ(MAPK)の両方を標的とする新規の低分子阻害剤です。 これは、骨髄異形成症候群と急性骨髄性白血病の前臨床モデルにおいて有効性が示されています 。この化合物は、二重の阻害作用が注目されており、血液悪性腫瘍の治療に有望な候補となっています。

2. 製法

ペクスメチニブの合成は、鍵となる中間体の形成と最終的なカップリング反応を含む複数の手順で行われます。 工業的な製造方法は、収率と純度を最適化することに重点を置いており、多くの場合、精製には高速液体クロマトグラフィー(HPLC)が用いられます .

準備方法

The synthesis of pexmetinib involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

ペクスメチニブは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、分子の官能基を修飾し、その活性を変化させる可能性があります。

還元: 還元反応は、分子の特定の原子における酸化状態を修飾するために使用できます。

置換: 置換反応の一般的な試薬には、ハロゲンや求核剤などがあり、分子内の特定の原子や基を置換できます。これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります.

4. 科学研究への応用

ペクスメチニブは、幅広い科学研究に応用されています。

化学: Tie-2とp38 MAPK経路の阻害を研究するためのツール化合物として使用されます。

生物学: 研究者は、ペクスメチニブを使用して、これらの経路が細胞プロセスや疾患状態において果たす役割を調査しています。

医学: ペクスメチニブは、これらの疾患に関与する重要なシグナル伝達経路を阻害する能力から、骨髄異形成症候群と急性骨髄性白血病の治療薬として研究されています.

科学的研究の応用

Pexmetinib has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of Tie-2 and p38 MAPK pathways.

Biology: Researchers use this compound to investigate the role of these pathways in cellular processes and disease states.

作用機序

ペクスメチニブは、血管新生因子-1受容体Tie-2と炎症性キナーゼp38 MAPKの活性を阻害することによって効果を発揮します。これらの経路は、炎症、細胞増殖、生存など、さまざまな細胞プロセスに関与しています。 ペクスメチニブは、これらの経路を遮断することで、白血病細胞の増殖を抑制し、下流のエフェクターキナーゼの活性化を阻止できます .

類似化合物との比較

ペクスメチニブは、Tie-2とp38 MAPKの両方を二重に阻害するという点で独特です。類似の化合物には、以下のようなものがあります。

イマチニブ: 慢性骨髄性白血病の治療に使用されるチロシンキナーゼ阻害剤。

ポナチニブ: BCR-ABLを含む複数のキナーゼを標的とする別のチロシンキナーゼ阻害剤。

アスキミニブ: BCR-ABLの非ATP競合阻害剤。これらの化合物と比較して、ペクスメチニブのTie-2とp38 MAPKの二重阻害は、特に血液悪性腫瘍において、より幅広い治療用途を提供します.

生物活性

Pexmetinib, a novel small-molecule inhibitor, primarily targets the p38 mitogen-activated protein kinase (MAPK) and the Tie-2 receptor. Its biological activity has been extensively studied in various cancer models, demonstrating significant potential in treating conditions such as myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and breast cancer-induced osteolysis. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound functions by inhibiting the p38 MAPK pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, it inhibits the Tie-2 receptor involved in angiogenesis and inflammatory responses. The dual action of this compound allows it to affect both tumor growth and the tumor microenvironment.

Key Mechanisms

- Inhibition of Osteoclastogenesis : this compound has been shown to suppress osteoclast formation induced by receptor activator of nuclear factor-κB ligand (RANKL) in vitro. This inhibition is linked to reduced expression of NFATc1, a key transcription factor in osteoclast differentiation .

- Anti-tumor Effects : In breast cancer models, this compound decreased cell migration and invasion by downregulating matrix metalloproteinases (MMPs) through p38-mediated STAT3 signaling pathways .

- Stimulation of Hematopoiesis : In MDS models, this compound has demonstrated the ability to stimulate hematopoietic activity while inhibiting leukemic cell proliferation .

In Vitro Studies

- Osteoclast Differentiation : this compound inhibited RANKL-induced osteoclast formation in bone marrow macrophages (BMMs). The IC50 value was determined to be approximately 4.144 μM after 96 hours of treatment .

- Breast Cancer Cell Lines : this compound treatment led to significant reductions in cell viability and migration in various breast cancer cell lines, suggesting its potential as an anti-cancer agent .

In Vivo Studies

- Breast Cancer-Induced Osteolysis Model : In a mouse model, this compound significantly reduced osteolysis caused by breast cancer metastasis, confirming its therapeutic potential for managing bone-related complications in cancer patients .

- MDS/AML Models : The compound was effective in reversing the growth inhibitory effects of pro-inflammatory cytokines on hematopoietic stem cells, highlighting its dual role as both an anti-leukemic agent and a hematopoietic stimulator .

Clinical Trials

This compound is currently under investigation in various clinical trials for conditions including MDS and solid tumors. Notably, a phase I clinical trial has been completed for MDS, while ongoing trials are exploring its efficacy in combination with other therapies such as nivolumab and ipilimumab for solid tumors .

Summary of Clinical Trials

| Trial ID | Phase | Condition | Status |

|---|---|---|---|

| NCT04074967 | I | Myelodysplastic Syndrome | Completed |

| NCTXXXXXXX | II | Solid Tumors | Active |

Case Studies

A notable case study highlighted unexpected immune responses during a phase III trial involving this compound. This incident underscored the importance of monitoring adverse effects during clinical investigations and led to improved manufacturing controls and participant safety protocols .

特性

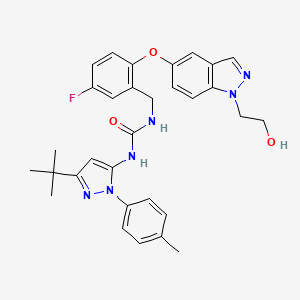

IUPAC Name |

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMRSSIMGCDUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945614-12-0 | |

| Record name | Pexmetinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945614120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexmetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PEXMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3750D0U8B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。